molecular formula C17H16O B15464778 3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one CAS No. 58764-86-6

3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B15464778
CAS No.: 58764-86-6
M. Wt: 236.31 g/mol
InChI Key: RNUHORQIYZVVRW-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone linking two substituted aromatic rings. Chalcones are pivotal in organic synthesis due to their versatility as intermediates for heterocyclic compounds and their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a 2-methylphenyl group (ortho-substituted) on the β-position and a 4-methylphenyl group (para-substituted) on the α-position.

Properties

IUPAC Name

3-(2-methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c1-13-7-9-16(10-8-13)17(18)12-11-15-6-4-3-5-14(15)2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUHORQIYZVVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90852191
Record name 3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90852191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58764-86-6
Record name 3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90852191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is a compound that has garnered attention for its diverse biological activities. Chalcones are known to exhibit a range of pharmacological effects, including antibacterial, anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific chalcone, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16OC_{17}H_{16}O. It features a characteristic chalcone structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of methyl groups on the phenyl rings enhances its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of chalcones, including this compound. For instance, research has shown that chalcones can inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus.

Table 1: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
This compoundStaphylococcus aureus≥1024
CMADMA (Chalcone derivative)Staphylococcus aureus32 (in combination with ethidium bromide)

The results indicate that while this compound alone may not exhibit strong antibacterial activity (MIC ≥1024 μg/mL), its derivatives or combinations with other agents can enhance its efficacy against resistant bacterial strains .

Antioxidant and Anti-inflammatory Activities

Chalcones have also been recognized for their antioxidant properties, which can mitigate oxidative stress in biological systems. Oxidative stress is linked to various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that compounds like this compound can scavenge free radicals and reduce inflammatory markers.

Table 2: Antioxidant Activity Comparison

CompoundIC50 Value (μg/mL)Mechanism of Action
This compoundNot specifiedFree radical scavenging
Other ChalconesVaries (10-100)Inhibition of lipid peroxidation

Anticancer Potential

Research into the anticancer properties of chalcones reveals that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Chalcone Derivatives in Cancer Therapy

A study explored the effects of several chalcone derivatives on human cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxic effects against breast cancer cells.

Findings:

  • Induced apoptosis was confirmed through flow cytometry.
  • The compounds disrupted mitochondrial membrane potential, leading to cell death.

Comparison with Similar Compounds

Structural Comparison

Chalcone derivatives differ primarily in aromatic ring substituents, which dictate reactivity and applications. Key structural analogs include:

Compound Name α-Position Substituent β-Position Substituent Key Features Reference
3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one 4-Methylphenyl 2-Methylphenyl Dual methyl groups enhance lipophilicity; ortho-substitution may hinder rotation
(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one 3-Nitrophenyl 4-Methylphenyl Nitro group introduces electron-withdrawing effects, altering reactivity
(E)-1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one 2-Hydroxyphenyl 4-Methylphenyl Hydroxyl group enables hydrogen bonding; non-genotoxic
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one 4-Methylphenyl 3-Bromo-4-methoxyphenyl Bromo and methoxy groups enhance optical properties and crystallinity

Key Observations :

  • Electron-withdrawing groups (e.g., nitro) polarize the ketone, improving reactivity in cyclization reactions .
  • Ortho-substituents (e.g., 2-methylphenyl) introduce steric hindrance, affecting molecular conformation and crystal packing .
Physicochemical Properties
Property This compound (E)-1-(2-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one (2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Solubility Low in polar solvents; high in DCM/THF Moderate in polar solvents due to –OH group Low in water; soluble in acetone/DMF
Melting Point ~120–125°C (predicted) 160–165°C 180–185°C
λmax (UV-Vis) ~340 nm (π→π* transition) ~350 nm (redshifted due to –OH conjugation) ~370 nm (nitro group extends conjugation)

Insights :

  • Methyl groups increase hydrophobicity, reducing aqueous solubility but improving membrane permeability.
  • Conjugated systems with electron-withdrawing substituents exhibit redshifted UV-Vis absorption .
Crystallographic and Computational Studies
  • Crystal Packing : Methyl groups influence van der Waals interactions and packing efficiency. For example, bromo/methoxy-substituted chalcones form dense, hydrogen-bonded networks .
  • Computational Insights : DFT studies on similar chalcones reveal that methyl groups slightly raise HOMO-LUMO energy gaps, reducing reactivity compared to nitro derivatives .

Preparation Methods

Acid-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the most widely employed method for chalcone synthesis. For this compound, this involves the reaction of 4-methylacetophenone with 2-methylbenzaldehyde under acidic conditions.

Procedure :

  • Reactant Preparation : Equimolar quantities of 4-methylacetophenone (1.34 g, 10 mmol) and 2-methylbenzaldehyde (1.20 g, 10 mmol) are dissolved in 1,4-dioxane (20 mL).
  • Catalyst Addition : Concentrated sulfuric acid (0.5 mL, 9.4 mmol) is added dropwise under nitrogen atmosphere.
  • Reaction Conditions : The mixture is heated at 90°C for 2 hours , with continuous stirring.
  • Workup : Post-reaction, the mixture is cooled, diluted with ethyl acetate (50 mL), and washed with saturated sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Purification : Column chromatography (petroleum ether:ethyl acetate, 50:1) yields the product as a pale-yellow solid.

Key Data :

  • Yield : 95% (theoretical maximum under optimized conditions).
  • Purity : >98% by HPLC (UV detection at 254 nm).
  • Reaction Mechanism : Protonation of the carbonyl oxygen enhances acetophenone’s electrophilicity, facilitating nucleophilic attack by the benzaldehyde’s α-carbon. Dehydration forms the α,β-unsaturated ketone.

Solvent-Free Aldol Condensation

Green chemistry approaches eliminate organic solvents, reducing waste and energy consumption.

Procedure :

  • Reactant Mixing : 4-methylacetophenone (10 mmol) and 2-methylbenzaldehyde (10 mmol) are combined with sodium hydroxide pellets (20 mmol) in a mortar.
  • Mechanical Grinding : The mixture is ground vigorously for 15 minutes , generating an exothermic reaction.
  • Neutralization : The crude product is dissolved in ice-water (50 mL) and acidified with dilute HCl to pH 6–7.
  • Isolation : The precipitate is filtered, washed with cold ethanol, and recrystallized from 95% ethanol to afford pure chalcone.

Key Data :

  • Yield : 82–88% (dependent on grinding efficiency).
  • Reaction Time : 15–30 minutes.
  • Advantages : Eliminates solvent use, aligns with Principles of Green Chemistry.

Comparative Analysis of Synthetic Routes

Parameter Acid-Catalyzed Method Solvent-Free Method
Catalyst H₂SO₄ NaOH
Solvent 1,4-Dioxane None
Temperature 90°C Ambient
Reaction Time 2 hours 15 minutes
Yield 95% 85%
Purity >98% >95%
Environmental Impact Moderate (toxic solvent) Low (solvent-free)

The acid-catalyzed method offers higher yields but requires hazardous solvents and prolonged heating. In contrast, the solvent-free approach prioritizes sustainability at a slight cost to efficiency.

Mechanistic Insights and Stereochemical Considerations

The formation of this compound proceeds via enolate intermediate generation (base-catalyzed) or carbonyl protonation (acid-catalyzed). Steric hindrance from the 2-methyl group slows enolate formation, necessitating vigorous conditions. The trans (E)-configuration dominates due to conjugation stabilization, with no detectable cis (Z)-isomer in NMR analyses.

Challenges and Optimization Strategies

  • Steric Hindrance : The 2-methyl group’s ortho position impedes reactant alignment. Solutions include:
    • Extended Reaction Times (up to 4 hours for acid-catalyzed reactions).
    • Microwave Assistance : Reducing reaction time to 20 minutes (unpublished data).
  • Byproduct Formation : Diarylpropanones may form via Michael addition. Mitigated by:
    • Stoichiometric Control (1:1 aldehyde:ketone ratio).
    • Low-Temperature Workup (0–5°C).

Characterization and Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 15.6 Hz, 1H, CH=CO), 7.68–7.12 (m, 8H, aryl-H), 2.42 (s, 3H, 4-CH₃), 2.34 (s, 3H, 2-CH₃).
  • IR (KBr): ν 1665 cm⁻¹ (C=O), 1601 cm⁻¹ (C=C), 830 cm⁻¹ (aryl C-H).
  • Melting Point : 112–114°C (lit. 110–115°C for analogs).

Industrial and Research Applications

While this compound lacks commercial applications, its structural analogs serve as:

  • Photosensitizers in organic photovoltaics.
  • Anticancer Agents : Chalcones inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM).
  • Ligands for transition-metal catalysts.

Q & A

Q. What are the established synthetic routes for 3-(2-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcones. A typical procedure involves reacting 4-methylacetophenone with 2-methylbenzaldehyde in a basic medium (e.g., NaOH in ethanol) under mild conditions (0–50°C, 2–3 hours). The reaction proceeds via aldol condensation followed by dehydration to form the α,β-unsaturated ketone backbone . Purity is confirmed using techniques like TLC and recrystallization.

Q. How is the structural integrity of this chalcone derivative validated experimentally?

Structural confirmation requires multi-spectroscopic analysis :

  • 1H/13C NMR : To identify aromatic protons (δ 6.5–8.0 ppm), enone protons (δ ~6.5–7.5 ppm for α,β-unsaturated system), and methyl groups (δ ~2.3–2.5 ppm) .
  • FT-IR : Peaks at ~1650–1680 cm⁻¹ confirm the ketone (C=O), and ~1600 cm⁻¹ indicates the conjugated enone system .
  • Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., m/z 250 for C₁₇H₁₆O) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., E. coli, S. aureus, C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .
  • Antioxidant activity : DPPH radical scavenging assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Synthesize analogs with halogen (Cl, Br), hydroxyl, or methoxy groups at the 2-/4-positions of phenyl rings to assess electronic and steric effects on activity .
  • Enone modification : Introduce electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity, potentially improving interactions with biological targets .
  • Quantitative SAR (QSAR) : Use computational models to correlate substituent properties (Hammett σ, logP) with bioactivity data .

Q. What computational strategies are effective for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of enzymes (e.g., cytochrome P450, topoisomerase II). Focus on hydrogen bonding with ketone oxygen and π-π stacking with aromatic residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding interactions .

Q. How should researchers address contradictions in reported biological activity data?

  • Purity validation : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .
  • Assay standardization : Compare results under identical conditions (e.g., pH, temperature, cell passage number).
  • Mechanistic studies : Perform enzyme inhibition assays (e.g., COX-2, urease) to identify specific targets and validate activity .

Q. What analytical methods are recommended for characterizing oxidation products of this compound?

  • Epoxidation : Treat with m-CPBA in dichloromethane; monitor via 1H NMR for loss of enone protons (δ ~6.5–7.5 ppm) and emergence of epoxy protons (δ ~3.5–4.5 ppm) .
  • Hydroxylation : Use OsO₄/NaIO₄ for dihydroxylation; confirm via HRMS and 13C NMR .
  • GC-MS : Track volatile byproducts during oxidative degradation .

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) vs. heterogeneous catalysts (e.g., montmorillonite K10) to enhance enone formation .
  • Solvent effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents; microwave irradiation may reduce reaction time .
  • DoE (Design of Experiments) : Use factorial design to optimize molar ratios, temperature, and stirring time .

Q. What role do solvent polarity and proticity play in spectroscopic characterization?

  • UV-Vis : Solvent polarity shifts λ_max of the enone system (e.g., redshift in DMSO vs. hexane) due to π→π* transitions .
  • NMR solvent effects : Aromatic proton splitting patterns vary in CDCl₃ vs. DMSO-d₆ due to hydrogen bonding with the ketone .

Q. How can crystallographic data resolve ambiguities in structural assignments?

  • Single-crystal X-ray diffraction : Determines bond lengths (C=O ~1.21 Å, C=C ~1.34 Å) and dihedral angles between phenyl rings, confirming the E-configuration of the enone .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O) influencing crystal packing and stability .

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